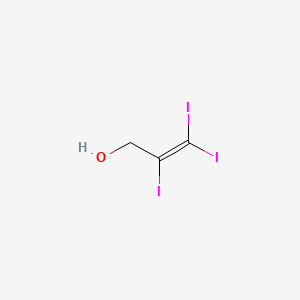

2,3,3-Triiodoallyl alcohol

Description

2,3,3-Triiodoallyl alcohol (C₃H₃I₃O) is a halogenated allylic alcohol characterized by three iodine atoms attached to an allyl backbone. It is primarily recognized for its biocidal and antimicrobial properties, particularly in industrial and pharmaceutical applications. The compound’s reactivity stems from its electron-deficient allyl system and the steric/electronic effects of the iodine substituents, which enhance its electrophilicity. It serves as a key intermediate in synthesizing triiodoallyl-substituted heterocycles, such as pyrrolomycin derivatives, which exhibit potent antifungal and antibacterial activities (MIC: 0.09–50 µg/mL) . Its synthesis typically involves reacting nitrogen-containing heterocycles with reactive derivatives of 2,3,3-triiodoallyl alcohol in the presence of a base .

Properties

Molecular Formula |

C3H3I3O |

|---|---|

Molecular Weight |

435.77 g/mol |

IUPAC Name |

2,3,3-triiodoprop-2-en-1-ol |

InChI |

InChI=1S/C3H3I3O/c4-2(1-7)3(5)6/h7H,1H2 |

InChI Key |

SQRDRPSVGROPHX-UHFFFAOYSA-N |

SMILES |

C(C(=C(I)I)I)O |

Canonical SMILES |

C(C(=C(I)I)I)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

3-Iodo-2-Propynyl Alcohol

- Structure : Propargyl alcohol with an iodine atom at the terminal alkyne position (C₃H₃IO).

- Applications : Broad-spectrum biocide used in coatings, adhesives, and wood preservatives .

- Comparison :

- Reactivity : The propargyl group offers greater thermal stability compared to the allyl system in 2,3,3-triiodoallyl alcohol.

- Bioactivity : Less potent than triiodoallyl derivatives; MIC values for triiodoallyl-pyrrolomycins are significantly lower (e.g., 0.09 µg/mL vs. ~1–10 µg/mL for propargyl analogs) .

2,3,5-Triiodobenzyl Alcohol

- Structure : Benzyl alcohol substituted with three iodine atoms on the aromatic ring (C₇H₅I₃O).

- Properties : Higher melting point (156–159°C) due to aromatic stacking, contrasting with the liquid state of 2,3,3-triiodoallyl alcohol .

- Applications : Primarily used in organic synthesis; lacks direct biocidal applications.

2-(2,3,3-Triiodoallyl)Tetrazole (ME1401)

- Structure : Tetrazole ring linked to a triiodoallyl group.

- Bioactivity : Antifungal agent with in vivo efficacy, demonstrating that the triiodoallyl moiety enhances activity when combined with heterocycles .

2,3,4-Trifluorobenzyl Alcohol

- Structure : Benzyl alcohol with three fluorine atoms (C₇H₅F₃O).

- Comparison: Electrophilicity: Fluorine’s electron-withdrawing effect is weaker than iodine’s, reducing reactivity in nucleophilic substitutions.

Industrial and Pharmaceutical Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.